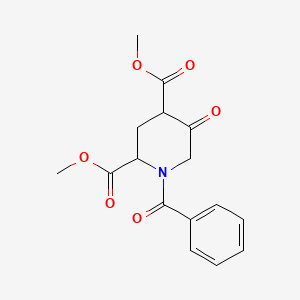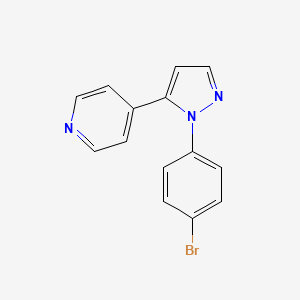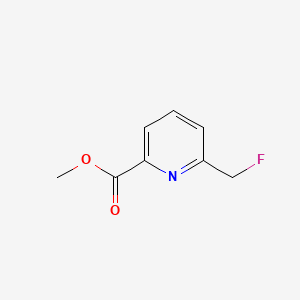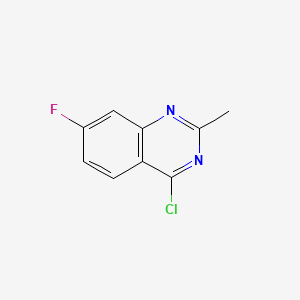
4-Chloro-7-fluoro-2-methylquinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis of Quinazolin-4 (3H)-one Derivatives : A novel complex involving a variant of 4-Chloro-7-fluoro-2-methylquinazoline was synthesized, demonstrating the potential for creating new compounds with this quinazoline structure as a base (L. Xi, 2014).
Synthesis of Quinolone Derivatives : Research has been conducted on the synthesis of quinolone derivatives, which are structurally related to 4-Chloro-7-fluoro-2-methylquinazoline, for potential biological activities (P. T. Izzo & V. Lee, 1988).
Antibacterial Quinolones : Studies on fluoroquinolones, closely related to the compound , have shown significant antibacterial activities against various bacterial strains (Y. Kuramoto et al., 2003).
Anticancer Drug Intermediates : The synthesis of derivatives of 4-Chloro-7-fluoro-2-methylquinazoline has been explored for their role as intermediates in small molecule anticancer drugs (Zhihui Zhou et al., 2019).
Apoptosis Inducers and Anticancer Agents : Certain 4-anilinoquinazolines, similar in structure to 4-Chloro-7-fluoro-2-methylquinazoline, have been identified as potent apoptosis inducers and effective anticancer agents (N. Sirisoma et al., 2009).
Thymidylate Synthase Inhibitors : Quinazoline antifolates, structurally related to 4-Chloro-7-fluoro-2-methylquinazoline, have been synthesized and tested as inhibitors of thymidylate synthase, an enzyme important in DNA synthesis (P. Marsham et al., 1990).
Catalytic Actions in Organic Synthesis : The catalytic action of salts on derivatives of 4-Chloroquinazolines, including 4-Chloro-7-fluoro-2-methylquinazoline, has been studied for their potential in organic synthesis (A. Miyashita et al., 1992).
Cytotoxic Agents with Antitubulin Activity : Novel isocombretaquinazolines, which are structurally related to 4-Chloroquinazolines, have been synthesized and found to exhibit cytotoxicity against human cancer cell lines and inhibit tubulin polymerization (M. Soussi et al., 2015).
Synthesis of Fluoroquinolone Derivatives for Antimicrobial Activity : The synthesis and screening of fluoroquinolone derivatives, which include structures similar to 4-Chloro-7-fluoro-2-methylquinazoline, have been carried out for their antimicrobial activity (A. R. Kumar et al., 2015).
Cytotoxicity of 4-Aminoquinoline Derivatives : The synthesis of 4-aminoquinoline derivatives and their evaluation for cytotoxic effects on human breast tumor cell lines suggests potential applications in cancer treatment (Haiwen Zhang et al., 2007).
Wirkmechanismus
Safety and Hazards
According to the safety information provided by Sigma-Aldrich, 4-Chloro-7-fluoro-2-methylquinazoline is classified as Acute Tox. 4 Oral, indicating that it may be harmful if swallowed . The recommended precautionary statements are P301 + P312 + P330, which suggest that if swallowed, call a poison center or doctor if you feel unwell, and rinse mouth .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-chloro-7-fluoro-2-methylquinazoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFN2/c1-5-12-8-4-6(11)2-3-7(8)9(10)13-5/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYITXAMUKYQIFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)F)C(=N1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676396 |
Source


|
| Record name | 4-Chloro-7-fluoro-2-methylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1206694-32-7 |
Source


|
| Record name | 4-Chloro-7-fluoro-2-methylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

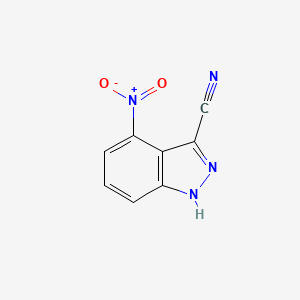
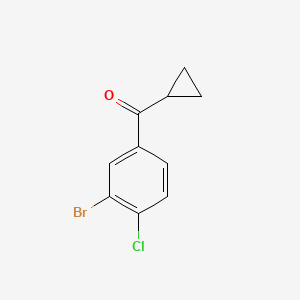
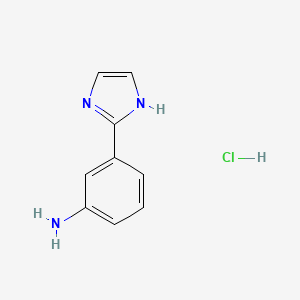
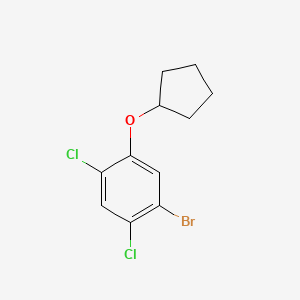
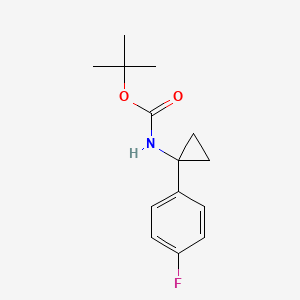
![4-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholine](/img/structure/B567934.png)
![4-Fluoro-1h-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B567935.png)
![[4-(4-Methoxyphenyl)pyrimidin-5-yl]methanol](/img/structure/B567937.png)
